Prop-2-en-1-yl 4-(diethylamino)-4-oxobutanoate
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Overview
Description
Prop-2-en-1-yl 4-(diethylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-en-1-yl group attached to a 4-(diethylamino)-4-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-(diethylamino)-4-oxobutanoate typically involves the esterification of 4-(diethylamino)-4-oxobutanoic acid with prop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-(diethylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Prop-2-en-1-yl 4-(diethylamino)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-(diethylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(diethylamino)-4-oxobutanoic acid, which can then interact with enzymes or receptors in biological systems. The diethylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparison with Similar Compounds
Prop-2-en-1-yl 4-(diethylamino)-4-oxobutanoate can be compared with other similar compounds such as:
Prop-2-en-1-yl 4-(dimethylamino)-4-oxobutanoate: This compound has a dimethylamino group instead of a diethylamino group, which can affect its chemical and biological properties.
Prop-2-en-1-yl 4-(diethylamino)-4-oxopentanoate: This compound has an additional carbon in the oxoalkanoate chain, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
CAS No. |
6942-16-1 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
prop-2-enyl 4-(diethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C11H19NO3/c1-4-9-15-11(14)8-7-10(13)12(5-2)6-3/h4H,1,5-9H2,2-3H3 |
InChI Key |
FKPRCSFOGQCQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCC(=O)OCC=C |
Origin of Product |
United States |
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